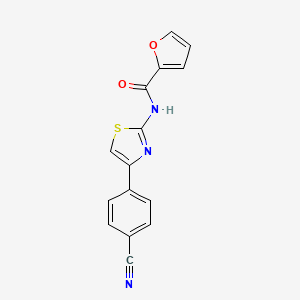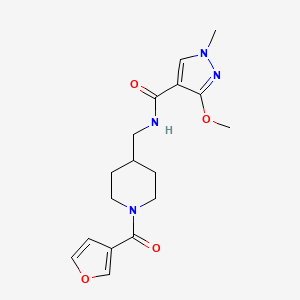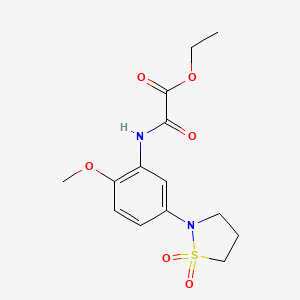
N-(4-(4-cyanophenyl)thiazol-2-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-(4-cyanophenyl)thiazol-2-yl)furan-2-carboxamide” is a compound that belongs to the class of thiazole-ring-bearing compounds . Thiazoles are aromatic five-membered heterocycles that contain nitrogen and sulfur heteroatoms . They play an important role in medicinal chemistry due to their extensive applications .
Synthesis Analysis
The synthesis of thiazole-based compounds often involves the reaction of the corresponding hydrazide with different aldose sugars . The heterocyclization of the formed hydrazones affords the derived acyclic nucleoside analogues .Molecular Structure Analysis
The molecular structure of thiazole-based compounds can be characterized by elemental analysis and IR, 1H NMR, and 13C NMR spectroscopy . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The chemical reactions of thiazole-based compounds can be measured using various techniques. For instance, the absorbance of the final reaction can be measured at 570 nm using a UV spectrophotometer .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Synthesis and Molecular Characterization
A study by Cakmak et al. (2022) synthesized and characterized a thiazole-based heterocyclic amide, similar to N-(4-(4-cyanophenyl)thiazol-2-yl)furan-2-carboxamide, focusing on its antimicrobial activity. The compound was characterized through elemental analysis, IR, 1H NMR, and 13C NMR spectroscopy, and its molecular and electronic structures were investigated using X-ray diffraction and density functional theory (DFT) modelling. This study highlights the compound's potential pharmacological applications due to its antimicrobial activity against various microorganisms (Cakmak et al., 2022).
Biological Activity and Potential Applications
- Antimicrobial Activity: The compound demonstrated significant antimicrobial activity against both Gram-negative and Gram-positive bacteria as well as fungi, suggesting its potential for further study in pharmacological and medical applications due to its broad-spectrum antibacterial properties (Cakmak et al., 2022).
- Imaging of Microglia: Horti et al. (2019) explored a derivative of the compound for PET imaging of microglia by targeting the macrophage colony-stimulating factor 1 receptor (CSF1R), indicating its utility in studying neuroinflammation and the immune environment of central nervous system malignancies. This application underscores the compound's potential in neuroscientific research and its contribution to developing therapeutics for neuroinflammation (Horti et al., 2019).
Mechanism of Action
Target of Action
Similar compounds have been studied and found to have antimicrobial and antiproliferative activities . The vascular endothelial growth factor receptor-2 (VEGFR-2) has been identified as a potential molecular target .
Mode of Action
It is known that thiazole nucleus exhibited its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species . Molecular docking studies have been carried out to study the binding mode of similar active compounds with receptors .
Biochemical Pathways
Similar compounds have been found to have antimicrobial and antiproliferative activities, suggesting that they may affect pathways related to microbial growth and cell proliferation .
Result of Action
The compound has been synthesized and investigated for its antimicrobial activity . The compound showed good antimicrobial activity against eight tested microorganisms . This suggests that the compound merits further study for potential pharmacological and medical applications .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
It has been shown to exhibit antimicrobial activity, indicating that it may interact with enzymes, proteins, and other biomolecules involved in microbial growth and survival .
Cellular Effects
Given its antimicrobial activity, it is likely that it influences cell function in a way that inhibits microbial growth .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression .
Properties
IUPAC Name |
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3O2S/c16-8-10-3-5-11(6-4-10)12-9-21-15(17-12)18-14(19)13-2-1-7-20-13/h1-7,9H,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCIPYTRODXOJFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-((4-Benzylpiperazin-1-yl)(2-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2935519.png)


![3-({2,4-dioxo-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}methyl)benzonitrile](/img/structure/B2935523.png)

![3-(5-Methyl-2,7-dioxo-1,2,4,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B2935527.png)
![2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2935528.png)
![5-Fluoro-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid](/img/structure/B2935529.png)

![2-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/no-structure.png)

![2-Methylbutyl 2-cyano-2-[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B2935536.png)

![Tert-butyl 2-(2-chloropyrimidin-4-yl)-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B2935541.png)
